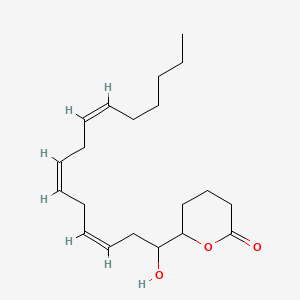

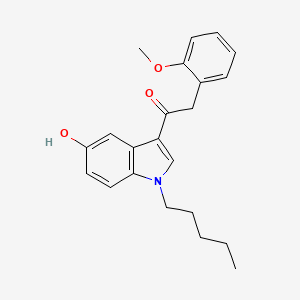

JWH 250 5-Hydroxyindol-Metabolit

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

JWH 250 5-hydroxyindole metabolite is a synthetic cannabinoid metabolite derived from JWH 250, a compound structurally and functionally related to JWH 015 and JWH 018 . It is a cannabimimetic indole, which means it mimics the effects of cannabinoids. This metabolite is expected to be detectable in both serum and urine, making it significant for forensic and research applications .

Wissenschaftliche Forschungsanwendungen

JWH 250 5-Hydroxyindol-Metabolit hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Forensische Chemie und Toxikologie: Es wird als analytischer Referenzstandard zur Detektion von synthetischen Cannabinoiden in biologischen Proben verwendet.

Pharmakokinetische Studien: Forscher untersuchen seinen Metabolismus und seine Ausscheidung, um die Pharmakokinetik von synthetischen Cannabinoiden zu verstehen.

Dopingkontrolle: Es wird in Dopingkontrollmethoden eingesetzt, um das Vorhandensein von synthetischen Cannabinoiden im Pferde- und menschlichen Urin nachzuweisen.

Biologische Forschung: Die Verbindung wird verwendet, um die Auswirkungen von synthetischen Cannabinoiden auf Cannabinoidrezeptoren und verwandte Signalwege zu untersuchen.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit Cannabinoidrezeptoren, insbesondere CB1- und CB2-Rezeptoren. Diese Rezeptoren sind Teil des Endocannabinoidsystems, das verschiedene physiologische Prozesse reguliert. Der Metabolit bindet an diese Rezeptoren und ahmt die Wirkungen natürlicher Cannabinoide nach, was zu einer veränderten Neurotransmitterfreisetzung führt . Diese Wechselwirkung kann Prozesse wie Schmerzempfindung, Stimmung und Appetit beeinflussen .

Wirkmechanismus

Target of Action

The primary target of the JWH 250 5-hydroxyindole metabolite is the cannabinoid (CB) receptor . This compound is a cannabimimetic indole, structurally and functionally related to JWH 015 and JWH 018 . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

The JWH 250 5-hydroxyindole metabolite acts as a cannabinoid receptor agonist . It binds to the CB receptor with high affinity, triggering a series of biochemical reactions that lead to the physiological effects associated with cannabinoids .

Biochemical Pathways

The JWH 250 5-hydroxyindole metabolite is expected to be a metabolite of JWH 250, detectable both in serum and in urine . It is produced through the metabolism of JWH 250 in the liver, specifically through the process of microsomal metabolism . This process involves the action of liver enzymes on JWH 250, leading to the production of the 5-hydroxyindole metabolite .

Pharmacokinetics

It is known that the compound is detectable in both serum and urine, suggesting that it is absorbed and distributed in the body following administration . The compound’s bioavailability, clearance rate, and half-life are areas of ongoing research.

Result of Action

The activation of the cannabinoid receptors by the JWH 250 5-hydroxyindole metabolite leads to various physiological effects. These effects can include alterations in pain sensation, mood, and memory . .

Action Environment

The action of the JWH 250 5-hydroxyindole metabolite can be influenced by various environmental factors. For instance, the pH level can affect the production of the metabolite, with a reduction in pH inhibiting its production . Furthermore, the presence of other substances, such as other drugs or dietary supplements, could potentially interact with the metabolite, altering its action, efficacy, and stability .

Vorbereitungsmethoden

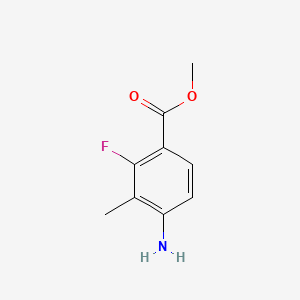

The synthesis of JWH 250 5-hydroxyindole metabolite involves several steps. The parent compound, JWH 250, is synthesized first. The synthetic route typically involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with 2-methoxyphenylmagnesium bromide to form the intermediate product. This intermediate is then subjected to hydroxylation to produce the 5-hydroxyindole metabolite . The reaction conditions often require the use of organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) for solubility .

Analyse Chemischer Reaktionen

JWH 250 5-Hydroxyindol-Metabolit unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann in Gegenwart von Oxidationsmitteln stattfinden und zur Bildung von stärker oxidierten Metaboliten führen.

Reduktion: Obwohl weniger häufig, können Reduktionsreaktionen auch unter bestimmten Bedingungen auftreten.

Substitution: Die Hydroxylgruppe am Indolring kann an Substitutionsreaktionen teilnehmen, insbesondere unter sauren oder basischen Bedingungen.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen ab, beinhalten aber häufig weiter hydroxylierte oder oxidierte Derivate .

Vergleich Mit ähnlichen Verbindungen

JWH 250 5-Hydroxyindol-Metabolit ähnelt anderen synthetischen Cannabinoid-Metaboliten wie JWH 015 und JWH 018. es hat einzigartige strukturelle Merkmale, die es von diesen Verbindungen unterscheiden:

Andere ähnliche Verbindungen sind JWH 073, JWH 210 und AM-2201, jede mit unterschiedlichen strukturellen und funktionellen Eigenschaften .

Eigenschaften

IUPAC Name |

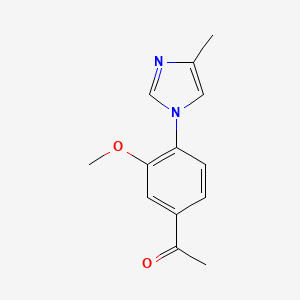

1-(5-hydroxy-1-pentylindol-3-yl)-2-(2-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-3-4-7-12-23-15-19(18-14-17(24)10-11-20(18)23)21(25)13-16-8-5-6-9-22(16)26-2/h5-6,8-11,14-15,24H,3-4,7,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBRKUXWVBPICN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)CC3=CC=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017769 |

Source

|

| Record name | JWH-250 5-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379604-67-7 |

Source

|

| Record name | JWH-250 5-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-but-2-enedioic acid;4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-phenylquinoline-3-carboxamide](/img/structure/B593971.png)

![2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B593975.png)